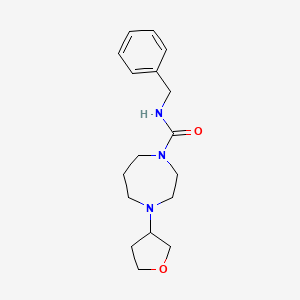

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules often involves metal-catalyzed procedures, including transition metals like iron, nickel, and ruthenium .Applications De Recherche Scientifique

Synthesis and Chemistry

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a compound that can be synthesized using multicomponent reactions (MCRs), offering an efficient pathway to a broad spectrum of biologically active compounds. MCRs are highlighted for their atom efficiency and ability to incorporate diverse starting materials into the final product, which is beneficial for the rapid synthesis of complex molecules. This synthetic method is especially relevant for the pharmaceutical industry, where diversity-oriented and combinatorial libraries are crucial for drug discovery. Notably, benzodiazepine derivatives, which share a similar ring system to the mentioned compound, have been extensively studied for their therapeutic applications, including as anxiolytics, antiarrhythmics, and inhibitors against various biological targets. The synthesis of benzodiazepine-3-carboxamide derivatives, in particular, has been pursued through multistep approaches requiring expensive catalysts and sensitive conditions, underscoring the need for more accessible synthetic methods (Shaabani et al., 2009).

Novel Syntheses Approaches

Further exploration into novel synthetic routes for producing this compound and its derivatives has led to the development of new isocyanide-based MCRs. These reactions, conducted at ambient temperature, have demonstrated great promise in creating tetrahydro-1H-benzo[b][1,4]diazepine-2-carboxamides and dihydropyrazine derivatives with good to excellent yields. Such advancements in synthetic chemistry enable the generation of compounds with significant regiochemical control and structural diversity, which are pivotal for the identification of novel pharmacophores and the advancement of drug development programs (Shaabani et al., 2010).

Propriétés

IUPAC Name |

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVXVVCPHCHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)

![methyl 2-(2-(mesitylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2436444.png)